molecular formula C19H19Cl2N5O3S B4355438 [7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

[7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4355438
M. Wt: 468.4 g/mol
InChI Key: QGJZMOKWKZIMTO-UHFFFAOYSA-N
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Description

[7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethylsulfonyl piperazine moiety, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps. One common approach is the reaction of 3,5-dichloroaniline with ethylsulfonyl chloride to form the ethylsulfonyl derivative. This intermediate is then reacted with piperazine to introduce the piperazinyl group. The final step involves the cyclization of the intermediate with a suitable pyrazole derivative under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichlorophenyl group, ethylsulfonyl piperazine moiety, and pyrazolo[1,5-a]pyrimidine core make it a versatile compound with diverse applications in various fields .

Properties

IUPAC Name

[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-ethylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N5O3S/c1-2-30(28,29)25-7-5-24(6-8-25)19(27)16-12-18-22-4-3-17(26(18)23-16)13-9-14(20)11-15(21)10-13/h3-4,9-12H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJZMOKWKZIMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
[7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
[7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
[7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
[7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
[7-(3,5-DICHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

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